molecular formula C25H35N3O2S B14998049 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14998049
M. Wt: 441.6 g/mol
InChI Key: UJDINNKEDFGRQP-UHFFFAOYSA-N
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Description

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzamido group, a diethylamino pentane chain, and a tetrahydrobenzothiophene core, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of the benzamido group and the tetrahydrobenzothiophene coreThe tetrahydrobenzothiophene core can be synthesized via cyclization reactions involving sulfur-containing precursors .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired reactions .

Chemical Reactions Analysis

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzamido group and diethylamino pentane chain allow the compound to bind to certain proteins and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H35N3O2S

Molecular Weight

441.6 g/mol

IUPAC Name

2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H35N3O2S/c1-4-28(5-2)17-11-12-18(3)26-24(30)22-20-15-9-10-16-21(20)31-25(22)27-23(29)19-13-7-6-8-14-19/h6-8,13-14,18H,4-5,9-12,15-17H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

UJDINNKEDFGRQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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